molecular formula C15H20N4O2 B14988140 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14988140
M. Wt: 288.34 g/mol
InChI Key: DUPHGJWXEUSJOO-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formaldehyde addition reaction.

    Attachment of the Ethylphenyl and Propyl Groups: These groups can be attached via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products

    Oxidation: 2-(4-ethylphenyl)-5-(carboxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Reduced triazole derivatives.

    Substitution: Nitrated or halogenated derivatives of the ethylphenyl group.

Scientific Research Applications

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.

    Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Employed in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein Interactions: It can interact with proteins, altering their conformation and function, which can lead to various biological effects.

    Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamide and 1,2,3-triazole-5-carboxamide share structural similarities.

    Benzyltriazoles: Compounds like benzyl-1,2,3-triazole have similar triazole rings but different substituents.

Uniqueness

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-propyltriazole-4-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-3-9-16-15(21)14-13(10-20)17-19(18-14)12-7-5-11(4-2)6-8-12/h5-8,20H,3-4,9-10H2,1-2H3,(H,16,21)

InChI Key

DUPHGJWXEUSJOO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)CC

Origin of Product

United States

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